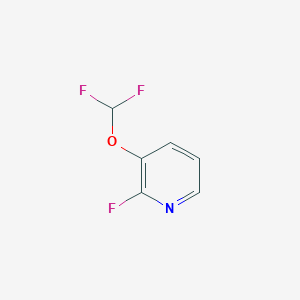

3-(Difluoromethoxy)-2-fluoro-pyridine

Description

Properties

IUPAC Name |

3-(difluoromethoxy)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYGGZDBOLILOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289882 | |

| Record name | 3-(Difluoromethoxy)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-44-2 | |

| Record name | 3-(Difluoromethoxy)-2-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethoxy)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 3-(Difluoromethoxy)-2-fluoro-pyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-2-fluoro-pyridine

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom at the 2-position and a difluoromethoxy group at the 3-position imparts a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This document details the compound's key properties, including lipophilicity, solubility, metabolic stability, and reactivity. Furthermore, it outlines common synthetic strategies, explores its applications as a versatile building block, and provides detailed experimental protocols for its characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this molecule in their work.

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

Fluorine-containing pyridine derivatives are pivotal structures in modern drug discovery.[1] The introduction of fluorine into organic molecules can profoundly influence their pharmacokinetic and pharmacodynamic profiles, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity with biological targets.[2][3] this compound (CAS No: 1214377-44-2) is an exemplar of this strategy, combining two distinct fluoro-functional groups on a pyridine core.[4]

The pyridine ring is a ubiquitous scaffold in biologically active compounds.[5] The addition of a fluorine atom at the 2-position and a difluoromethoxy (-OCF₂H) group at the 3-position creates a molecule with modulated electronic properties and reactivity. The fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, making the compound a versatile building block for creating more complex molecules.[4] Simultaneously, the difluoromethoxy group serves as a metabolically stable lipophilic hydrogen bond donor, often enhancing properties critical for active pharmaceutical ingredients (APIs).[4][6] This guide synthesizes the known data on this compound to provide a detailed understanding of its chemical nature and utility.

Core Physicochemical Properties

The unique substitution pattern of this compound governs its physicochemical behavior, making it a valuable component in drug design.

Molecular Profile and Identifiers

A summary of the fundamental properties and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1214377-44-2 | [4] |

| Molecular Formula | C₆H₄F₃NO | |

| Molecular Weight | 163.1 g/mol | [4] |

| InChI Key | OQYGGZDBOLILOK-UHFFFAOYSA-N | [4] |

Lipophilicity (logP/logD)

The lipophilicity of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group generally increases lipophilicity, which can improve a molecule's ability to penetrate biological membranes.[4][7] This enhanced lipophilicity, conferred by the fluorinated substituents, can lead to improved bioavailability and efficacy of potential drug candidates derived from this scaffold.[4]

Aqueous Solubility

The introduction of fluorine typically reduces aqueous solubility compared to non-fluorinated analogs due to the increased lipophilic character.[4] While the pyridine nitrogen offers a site for hydrogen bonding, the overall molecule is expected to have lower solubility in water compared to analogs containing more polar groups like amines.[4] This property must be carefully balanced during the drug design process to ensure adequate bioavailability.

Basicity (pKa)

The basicity of the pyridine nitrogen is significantly influenced by the strong electron-withdrawing effects of the two fluorine-containing substituents. Both the 2-fluoro and the 3-difluoromethoxy groups pull electron density away from the aromatic ring, reducing the electron density on the nitrogen atom. This inductive effect decreases the nitrogen's ability to accept a proton, resulting in a lower pKa compared to unsubstituted pyridine. This modulation of basicity is crucial as it can affect drug-receptor interactions and the compound's behavior at physiological pH.[7]

Metabolic Stability

A key advantage of incorporating fluorinated groups is the enhancement of metabolic stability.[1][4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. The difluoromethoxy group, in particular, is known to block common sites of oxidative metabolism, such as benzylic positions. By replacing a metabolically labile methoxy group with a difluoromethoxy group, the metabolic half-life of a drug candidate can be significantly prolonged.[6]

Synthesis and Chemical Reactivity

This compound is valued not only for its properties but also for its utility as a synthetic intermediate.[4]

Synthetic Approach

The synthesis of this compound typically involves a multi-step process. A common strategy includes:

-

Fluorination: Introduction of a fluorine atom at the 2-position of a suitable pyridine precursor. This can be achieved using fluorinating agents such as Selectfluor or through halogen exchange reactions.[4]

-

Difluoromethoxylation: Introduction of the difluoromethoxy group onto the pyridine ring, often via nucleophilic substitution with a reagent like chlorodifluoromethane under controlled conditions.[4]

Caption: General synthetic workflow for this compound.

Key Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The most significant aspect of the compound's reactivity is the susceptibility of the 2-position to Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing effect of the ring nitrogen, combined with that of the fluorine atom itself, strongly activates the C2 position for attack by nucleophiles.[8] The fluoride ion is an excellent leaving group in this context. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity.[9][10][11] This allows for the facile introduction of a wide range of functional groups (e.g., amines, alcohols, thiols) at this position under relatively mild conditions, making it a powerful building block in synthetic chemistry.[4][11]

Caption: Nucleophilic aromatic substitution (SₙAr) at the C2 position.

Applications in Research and Development

The unique physicochemical profile of this compound makes it a valuable scaffold in several areas of research.

-

Medicinal Chemistry: It serves as a crucial building block for synthesizing novel pharmaceutical agents with potentially improved bioavailability and metabolic stability.[4] Fluorinated pyridines have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[3][4] The enhanced lipophilicity can improve penetration of bacterial membranes, while the structural modifications can increase potency against cancer cell lines.[4]

-

Agrochemicals: Similar to pharmaceuticals, the properties imparted by fluorine are highly desirable in the design of modern agrochemicals, such as pesticides and herbicides, to enhance efficacy and environmental persistence profiles.[4]

-

Materials Science: The compound's reactivity and unique electronic properties make it a candidate for incorporation into advanced materials with specialized electronic or physical properties.[8]

Experimental Protocols for Characterization

Accurate determination of physicochemical properties is essential for drug development. The following are standard protocols for characterizing this compound.

Protocol: Determination of logP (Shake-Flask Method)

This protocol describes the OECD 107 guideline for determining the partition coefficient (n-octanol/water).

-

Preparation: Prepare a stock solution of the compound in n-octanol. Ensure the n-octanol and water are mutually saturated by mixing them for 24 hours and allowing the phases to separate.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of water in a separatory funnel. The volume ratio should be adjusted to ensure detectable concentrations in both phases.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes. Allow it to stand undisturbed until the two phases have completely separated.

-

Sampling: Carefully collect samples from both the n-octanol and water phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Step-by-step workflow for logP determination via the shake-flask method.

Protocol: Determination of Aqueous Solubility

This protocol follows the OECD 105 guideline for determining water solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for at least 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter that does not bind the compound) to remove all undissolved solids.

-

Quantification: Analyze the clear supernatant using a validated analytical method (e.g., HPLC, LC-MS) to determine the concentration of the dissolved compound.

-

Validation: Repeat the measurement at different time points (e.g., 24h, 48h) to confirm that the measured concentration is stable and represents true equilibrium solubility.

Protocol: Determination of pKa (Potentiometric Titration)

-

Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if solubility is low.

-

Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a stirrer.

-

Acidification: Add a known excess of a strong acid (e.g., HCl) to fully protonate the pyridine nitrogen.

-

Titration: Titrate the solution with a standardized strong base (e.g., NaOH), adding small, precise volumes and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, typically by calculating the first or second derivative of the curve. This corresponds to the pH at which half of the compound is protonated.

Conclusion

This compound is a highly functionalized building block with a compelling set of physicochemical properties for modern drug discovery and materials science. The strategic combination of a reactive 2-fluoro substituent and a stabilizing 3-difluoromethoxy group provides a scaffold that offers enhanced metabolic stability, increased lipophilicity, and versatile synthetic handles. Its predictable reactivity in SₙAr reactions allows for the systematic development of compound libraries, making it an invaluable tool for lead optimization and the creation of novel chemical entities. Understanding the properties and protocols detailed in this guide enables researchers to effectively harness the potential of this unique fluorinated pyridine.

References

- Benchchem. (n.d.). This compound | RUO.

- Unknown Author. (n.d.). Exploring 2-Fluoropyridine: Properties, Applications, and Manufacturing.

- NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.

- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Unknown Author. (2025). 2-Fluoropyridine: A Fundamental Intermediate in Organic Synthesis Reactions.

- NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

- Universität Münster. (2024). New method for introducing fluorinated components into molecules.

- Chemical Science (RSC Publishing). (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.

- Unknown Author. (2025). The Role of Trifluoromethyl Pyridines in Modern Drug Discovery.

- Unknown Author. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|RUO [benchchem.com]

- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

3-(Difluoromethoxy)-2-fluoro-pyridine CAS number and molecular structure

An In-Depth Technical Guide to 3-(Difluoromethoxy)-2-fluoro-pyridine

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Value of Fluorinated Pyridines

In modern drug discovery, the strategic incorporation of fluorine atoms or fluorine-containing motifs into molecular scaffolds is a cornerstone of lead optimization.[1][2] The unique properties of fluorine—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate. These enhancements often manifest as improved metabolic stability, increased lipophilicity for better membrane permeability, and stronger binding affinity to target proteins.[3][4]

The pyridine ring is a ubiquitous pharmacophore present in a vast number of FDA-approved drugs.[2] When functionalized with fluorine and fluorinated alkyl groups, such as the difluoromethoxy group, the resulting pyridine derivatives become highly valuable intermediates. This compound (Figure 1) is a prime example of such a building block, offering a unique combination of electronic and steric properties that make it a powerful tool for constructing novel therapeutic agents.[3] This guide will explore the synthesis, properties, and applications of this versatile compound.

Chemical and Physical Properties

The identity and key physicochemical characteristics of this compound are summarized below. The presence of both a fluorine atom at the 2-position and a difluoromethoxy group at the 3-position creates a distinct electronic environment on the pyridine ring, influencing its reactivity and interactions with biological targets.

Figure 1: Molecular Structure of this compound

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 1214377-44-2 | [5][6][7] |

| Molecular Formula | C₆H₄F₃NO | [5][7] |

| Molecular Weight | 163.10 g/mol | [5][7] |

| Appearance | Colorless liquid (typical) | [8] |

| Purity | ≥98% (typical commercial grade) | [5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMF). Lower solubility in water compared to non-fluorinated or amine-containing analogs. | [3] |

| Thermal Stability | Stable at elevated temperatures (Decomposition >200°C reported for similar structures). | [3] |

| Chemical Stability | Generally stable under a wide pH range (e.g., pH 3–11). | [3] |

The Causality of Fluorine's Influence

The difluoromethoxy (-OCHF₂) group is often considered a "super-methoxy" or a lipophilic hydrogen bond donor. It serves as a bioisostere for methoxy or hydroxyl groups but with critical differences:

-

Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoromethoxy group resistant to oxidative metabolism, a common liability for methoxy groups. This enhances the pharmacokinetic profile of drug candidates.[4]

-

Lipophilicity: The inclusion of fluorine increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

-

Conformational Effects: The -OCHF₂ group can influence the conformation of the molecule and its ability to bind to target proteins through unique dipole and hydrogen-bonding interactions.[3]

The fluorine atom at the 2-position further modulates the electronic properties of the pyridine ring, making it more electron-deficient. This enhances its susceptibility to nucleophilic aromatic substitution (SNAr) at other positions and can fine-tune the pKa of the pyridine nitrogen.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step sequence that strategically introduces the two distinct fluorine-containing substituents onto the pyridine core.

General Synthetic Strategy

A common and logical approach involves two key transformations, though the order may vary depending on the starting materials:

-

Fluorination: Introduction of the fluorine atom at the 2-position of a pyridine ring. This can be achieved through methods like halogen exchange (Halex) reactions or diazotization of an aminopyridine followed by a Balz-Schiemann type reaction.[9][10]

-

Difluoromethoxylation: Introduction of the -OCHF₂ group. This is often accomplished via a nucleophilic substitution reaction where a hydroxyl-substituted pyridine is reacted with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22), under basic conditions.

The diagram below illustrates this generalized workflow.

Caption: Generalized synthetic workflow for this compound.

Representative Experimental Protocol: Difluoromethoxylation

The following protocol is a representative, field-proven method for the difluoromethoxylation of a phenol or hydroxypyridine, which is a key step in the synthesis of the title compound. This protocol is adapted from established methodologies and serves as a self-validating system for researchers.

Objective: To introduce the difluoromethoxy group onto a 3-hydroxypyridine precursor.

Materials:

-

2-Fluoro-3-hydroxypyridine (1.0 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chlorodifluoromethane (CHClF₂) or Sodium Chlorodifluoroacetate (as a precursor)

-

Reaction vessel rated for pressure

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried and argon-purged pressure vessel, add 2-fluoro-3-hydroxypyridine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

-

Sealing and Reagent Introduction: Seal the vessel securely. Cool the vessel to -78°C (dry ice/acetone bath). Carefully introduce chlorodifluoromethane gas (CHClF₂) into the vessel via condensation or, alternatively, add a solid difluoromethylating agent like sodium chlorodifluoroacetate.

-

Reaction Execution: Allow the vessel to warm to room temperature and then heat to 80-100°C. The reaction is typically stirred for 12-24 hours. Causality: The base (K₂CO₃) deprotonates the hydroxyl group to form a nucleophilic pyridinoxide. The elevated temperature and pressure are necessary to facilitate the reaction with the gaseous difluoromethylating agent. DMF is an excellent polar aprotic solvent for this type of SNAr reaction.[3]

-

Work-up and Purification: After cooling the reaction to room temperature, carefully vent any excess pressure. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Spectroscopic Characterization

Characterization is critical for confirming the structure and purity. The NMR spectrum of this molecule has distinct features due to the presence of three fluorine atoms.

-

¹H NMR: The spectrum will show signals for the three aromatic protons on the pyridine ring and a characteristic triplet for the proton of the -OCHF₂ group (δ ≈ 6.5-7.5 ppm) with a large coupling constant (JHF ≈ 70-75 Hz) due to coupling with the two adjacent fluorine atoms.

-

¹⁹F NMR: This is the most informative spectrum. It will show two distinct signals: a doublet for the fluorine atom on the pyridine ring, coupled to the adjacent aromatic proton, and a doublet for the two equivalent fluorine atoms of the -OCHF₂ group, coupled to the single proton of that group (JFH ≈ 70-75 Hz).[11]

-

¹³C NMR: The carbon signals will show coupling to the attached fluorine atoms (C-F coupling). The carbon of the -OCHF₂ group will appear as a triplet with a large ¹JCF coupling constant. The C2 and C3 carbons of the pyridine ring will also show large one-bond and two-bond C-F couplings, respectively.[11]

Applications in Drug Discovery and Organic Synthesis

This compound is primarily used as a high-value building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.[3]

Case Study: Razpipadon (CVL-871), a Dopamine Receptor Agonist

A prominent example showcasing the utility of this building block is in the synthesis of Razpipadon (CVL-871) . Razpipadon is a selective partial agonist of the dopamine D1 and D5 receptors that has been investigated for the treatment of dementia-related apathy.[12][13]

The this compound moiety is a critical component of the Razpipadon structure. It is typically installed via a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine at the 2-position is displaced by the phenolic oxygen of another intermediate.

Caption: Incorporation of the 3-(difluoromethoxy)-2-pyridinyl ether moiety in Razpipadon synthesis.

In this context, the fluorinated pyridine fragment imparts desirable properties to the final drug molecule, likely contributing to its metabolic stability and ability to cross the blood-brain barrier to engage with its dopamine receptor targets.[14]

Utility in Palladium-Catalyzed Cross-Coupling Reactions

While the C2-fluorine is labile to SNAr, fluoropyridines can also participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for C-C and C-N bond formation.[1][15] Although the C-F bond is strong, specialized catalytic systems can activate it. More commonly, the pyridine ring can be further functionalized with a bromine or iodine atom, which then serves as the handle for cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling a bromo-substituted version of the title compound with an arylboronic acid.

Objective: To form a biaryl linkage via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Bromo-3-(difluoromethoxy)-2-fluoro-pyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture), degassed

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the bromo-pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

-

Reaction Execution: Heat the mixture to 90-100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS. Causality: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid and reductive elimination, the new C-C bond is formed, regenerating the catalyst.[16]

-

Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Safety and Handling

As a fluorinated organic compound, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from closely related fluoropyridines provide authoritative guidance.[17][18]

Table 2: GHS Hazard Information (Based on Related Compounds)

| Hazard Class | Hazard Statement | Precautionary Codes |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | P264, P280, P302+P352 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | P261, P271, P304+P340 |

| Flammable Liquids | H226: Flammable liquid and vapor. | P210, P233, P403+P235 |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If inhalation risk is high, a NIOSH/MSHA-approved respirator may be necessary.[18]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound stands out as a highly functional and strategically valuable building block for modern chemical research. The synergistic effects of its fluoro and difluoromethoxy substituents provide a powerful lever for medicinal chemists to enhance the metabolic stability, lipophilicity, and biological activity of novel compounds. Its successful application in the synthesis of advanced drug candidates like Razpipadon underscores its importance. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to leverage the unique advantages of fluorination in the pursuit of next-generation pharmaceuticals and agrochemicals.

References

-

Patsnap Synapse. Razpipadon - Drug Targets, Indications, Patents. [Link]

-

Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate... Organic Syntheses, 94, 77-92. [Link]

-

Boroncore. 3-(Difluoromethoxy)-2-fluoropyridine | 1214377-44-2. [Link]

-

Wikipedia. Razpipadon. [Link]

- Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. (2017). [Link]

-

Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

Organic Syntheses. [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link]

-

National Center for Biotechnology Information. Razpipadon. PubChem Compound Summary for CID 86764103. [Link]

-

ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

Pharmaceutical Technology. Razpipadon by Cerevel Therapeutics for Dementia: Likelihood of Approval. [Link]

-

The Royal Society of Chemistry. Supplementary Information - N-Fluoropyridinium Salts. [Link]

-

The Royal Society of Chemistry. Supporting Information - Deoxygenation of Amine N-oxides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|RUO [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1214377-44-2 | 3-(Difluoromethoxy)-2-fluoropyridine | Boroncore [boroncore.com]

- 6. parchem.com [parchem.com]

- 7. 3-(Difluoromethoxy)-2-fluoropyridine - CAS:1214377-44-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 12. Razpipadon - Wikipedia [en.wikipedia.org]

- 13. Razpipadon by Cerevel Therapeutics for Dementia: Likelihood of Approval [pharmaceutical-technology.com]

- 14. Razpipadon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Characterization of 3-(Difluoromethoxy)-2-fluoro-pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(Difluoromethoxy)-2-fluoro-pyridine (CAS No: 1214377-44-2) is a fluorinated pyridine derivative of increasing interest in medicinal and agrochemical research. The strategic incorporation of fluorine atoms, both on the aromatic ring and within the methoxy group, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets compared to non-fluorinated analogues[1]. A comprehensive understanding of its spectroscopic properties is fundamental for structural verification, purity assessment, and quality control in synthetic and developmental workflows.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation is grounded in established principles of spectroscopy for fluorinated heteroaromatic compounds, offering field-proven insights for researchers, chemists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering for the pyridine ring is used throughout this document.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of fluorinated organic molecules. The presence of three magnetically active nuclei (¹H, ¹³C, and ¹⁹F) provides a wealth of information through chemical shifts and spin-spin coupling constants.

¹⁹F NMR Spectroscopy

Given the 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is exceptionally sensitive and provides a direct window into the electronic environment of the fluorine atoms[2][3].

Predicted ¹⁹F NMR Data (CDCl₃, 470 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| -OCF₂ H | -80 to -85 | Doublet (d) | ²JFH ≈ 55-61 Hz | The two equivalent fluorine atoms are split by the single proton on the same carbon. |

| F -C2 | ~ -110 | Multiplet (m) | - | This fluorine atom couples with the adjacent aromatic proton (H6) and through space or across the ring with other protons and the -OCF₂H group. |

Expertise & Experience Insight: The chemical shift of the difluoromethoxy (-OCF₂H) group is highly characteristic and typically falls in the -80 to -95 ppm range[1][4]. The aromatic fluorine (C2-F) signal is found further downfield, consistent with fluorine attached to an electron-deficient pyridine ring[5]. The observation of distinct signals for both fluorinated motifs confirms the successful installation of both groups[1].

¹H NMR Spectroscopy

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| -OCF₂H | 6.5 - 6.7 | Triplet (t) | ²JHF ≈ 55-61 Hz | The proton is split into a triplet by the two adjacent, equivalent fluorine atoms[4]. |

| H -6 | 8.0 - 8.2 | Multiplet (m) | - | Deshielded due to proximity to the electronegative ring nitrogen and C2-fluorine. |

| H -4 | 7.4 - 7.6 | Multiplet (m) | - | Influenced by both the nitrogen atom and the substituents at positions 2 and 3. |

| H -5 | 7.2 - 7.4 | Multiplet (m) | - | Least deshielded aromatic proton, showing complex coupling to H4 and H6. |

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| C -2 | 150 - 155 | Doublet (d) | ¹JCF ≈ 230-250 Hz | Large one-bond C-F coupling constant is characteristic. Shift is downfield due to direct attachment of F and N. |

| C -3 | 140 - 145 | Multiplet | - | Complex splitting due to coupling with F-C2 and the -OCF₂H group. |

| C -6 | 145 - 150 | Doublet (d) | ³JCF ≈ 3-5 Hz | Deshielded by the adjacent ring nitrogen. |

| C -4 | 125 - 130 | Multiplet | - | Shows smaller C-F couplings. |

| C -5 | 118 - 122 | Singlet or small d | - | Typically shows minimal coupling to fluorine at C2. |

| -OC F₂H | 114 - 118 | Triplet (t) | ¹JCF ≈ 240-260 Hz | Very large one-bond C-F coupling splits the signal into a triplet[5]. |

Visualization of Key NMR Couplings

The following diagram illustrates the primary spin-spin coupling interactions expected in the molecule.

Sources

- 1. This compound|RUO [benchchem.com]

- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-2-fluoro-pyridine: Lipophilicity and pKa

Introduction: The Critical Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's fundamental physicochemical properties is paramount. Among these, lipophilicity and the acid dissociation constant (pKa) stand out as critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. These parameters govern a molecule's absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.[1] This guide provides an in-depth analysis of the lipophilicity and pKa of 3-(difluoromethoxy)-2-fluoro-pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry.[2] The strategic incorporation of fluorine and fluorinated motifs can dramatically influence a molecule's properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3][4] This document will delve into the theoretical underpinnings of how the 2-fluoro and 3-difluoromethoxy substituents modulate the electronic and hydrophobic character of the pyridine scaffold, provide robust, field-proven experimental protocols for their determination, and discuss the implications of these properties for drug design.

Theoretical Framework: Unpacking the Influence of Fluorine Substituents

The physicochemical properties of this compound are a direct consequence of the interplay between the pyridine core and its fluoro and difluoromethoxy substituents. A systematic analysis of simpler, related analogs provides a strong foundation for predicting the behavior of the target molecule.

The Impact on Basicity (pKa)

The pKa of a pyridine derivative reflects the basicity of the nitrogen atom's lone pair of electrons. Unsubstituted pyridine has a pKa of approximately 5.2. The introduction of electron-withdrawing groups is known to decrease the electron density on the nitrogen, thereby reducing its basicity and lowering the pKa.

-

2-Fluoro Substituent: The fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect. This is evident in the pKa of 2-fluoropyridine, which is -0.44, a dramatic decrease of over 5 pKa units compared to pyridine.[5] This substantial reduction in basicity highlights the profound electronic influence of the ortho-fluoro substituent.

-

3-Difluoromethoxy Substituent: The difluoromethoxy (-OCHF₂) group at the 3-position also contributes to a decrease in the pyridine's basicity through a strong inductive effect from the two fluorine atoms. While the oxygen atom can donate electron density through resonance, the potent inductive withdrawal by the fluorine atoms dominates. For comparison, 3-methoxypyridine has a pKa of 4.78, only slightly lower than pyridine, indicating a modest net electronic effect of the methoxy group.[6][7] The replacement of two hydrogen atoms with fluorine in the difluoromethoxy group is expected to significantly lower the pKa compared to 3-methoxypyridine. The difluoromethyl group is known to be a strong electron-withdrawing substituent, which in turn increases the acidity (lowers the pKa) of nearby functional groups.[8][9]

Predicted pKa of this compound: Given the potent pKa-lowering effect of the 2-fluoro substituent and the additional electron-withdrawing nature of the 3-difluoromethoxy group, the pKa of this compound is predicted to be substantially lower than that of 2-fluoropyridine. It is anticipated to be a very weak base with a pKa value well below 0 .

The Impact on Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for membrane permeability and overall drug-likeness.[1]

-

Pyridine Core and Fluoro Substituent: The LogP of pyridine is approximately 0.65. The introduction of a fluorine atom generally increases lipophilicity.[10] 2-fluoropyridine has a LogP of 0.8, which is consistent with this trend.[11]

-

Difluoromethoxy Substituent: The difluoromethoxy group is considered a lipophilicity-enhancing moiety.[12] While a simple methoxy group has a modest effect on lipophilicity (LogP of 3-methoxypyridine is 0.99), the replacement of hydrogens with fluorine atoms generally increases LogP.[6][13] The difluoromethoxy group is of particular interest as it can exhibit conformational flexibility, allowing it to adapt to environments of varying polarity.[14] It is also considered a "lipophilic hydrogen bond donor," which can influence its interactions with biological targets.[12]

Predicted LogP of this compound: Based on the lipophilicity of the 2-fluoropyridine core and the known lipophilic contribution of the difluoromethoxy group, the LogP of this compound is predicted to be significantly higher than that of 2-fluoropyridine. An estimated LogP would be in the range of 2.0 to 2.5 .

Predicted Physicochemical Properties Summary

The following table summarizes the predicted and analog-derived physicochemical properties for this compound. It is crucial to emphasize that these are estimations and experimental verification is essential.

| Compound | pKa | LogP | Rationale/Reference |

| Pyridine | ~5.2 | ~0.65 | Benchmark |

| 2-Fluoropyridine | -0.44 | 0.8 | Strong inductive effect of 2-F.[5][11] |

| 3-Methoxypyridine | 4.78 | 0.99 | Modest electronic and lipophilic effect of 3-OMe.[6][7][13] |

| This compound | < 0 | ~2.0 - 2.5 | Predicted values based on additive effects of substituents. |

Experimental Determination Protocols

To ensure scientific integrity, predicted values must be confirmed through empirical measurement. The following sections provide detailed, self-validating protocols for the determination of pKa and LogP.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and precise method for determining pKa values.[12][15] The method involves the gradual addition of a titrant (an acid or a base) to the sample solution while monitoring the pH.

References

- 1. acdlabs.com [acdlabs.com]

- 2. This compound|RUO [benchchem.com]

- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoropyridine [webbook.nist.gov]

- 5. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]

- 6. 3-METHOXYPYRIDINE CAS#: 7295-76-3 [m.chemicalbook.com]

- 7. 3-METHOXYPYRIDINE | 7295-76-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-methoxypyridine [flavscents.com]

- 14. chimia.ch [chimia.ch]

- 15. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of the Difluoromethoxy Group in Pyridine Scaffolds: A Guide to Structure-Activity Relationship (SAR) Studies

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. The strategic functionalization of this privileged scaffold is a key driver of innovation in drug discovery. Among the vast array of substituents, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety for fine-tuning the physicochemical and pharmacokinetic properties of pyridine-based drug candidates. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of difluoromethoxypyridine derivatives, offering a roadmap for researchers seeking to leverage the unique attributes of this functional group. We will delve into the rationale behind its use, synthetic strategies, key experimental protocols for biological evaluation, and the interpretation of SAR data, with a focus on applications in oncology and kinase inhibition.

The Rationale for Fluorination: Why the Difluoromethoxy Group?

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The difluoromethoxy group, in particular, offers a unique constellation of features that make it an attractive choice for medicinal chemists.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethoxy group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an extended plasma half-life and improved bioavailability.[1]

-

Modulation of Lipophilicity: The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic.[2] This allows for the fine-tuning of a molecule's lipophilicity to optimize membrane permeability and target engagement.

-

Bioisosterism: The difluoromethoxy group can act as a bioisostere for other functional groups, such as a methoxy or hydroxyl group. This substitution can maintain or improve biological activity while enhancing metabolic stability.

-

Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of a molecule, potentially leading to a more favorable orientation for binding to a biological target.

The successful incorporation of the difluoromethoxy group in approved drugs like pantoprazole (a proton pump inhibitor) and roflumilast (a PDE4 inhibitor) underscores its therapeutic potential.[2]

Navigating the Synthetic Landscape: Accessing Difluoromethoxypyridine Derivatives

The synthesis of difluoromethoxypyridine derivatives can be approached through several routes. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring.

Proposed Synthetic Workflow

Caption: A general synthetic workflow for accessing a library of difluoromethoxypyridine derivatives for SAR studies.

Experimental Protocol: Synthesis of 2-(Difluoromethoxy)-5-bromopyridine (A Key Intermediate)

This protocol outlines a representative method for the synthesis of a key building block for further derivatization.

Materials:

-

2-Chloro-5-bromopyridine

-

Sodium difluoromethoxide (or generated in situ from difluoromethane and a strong base)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 2-chloro-5-bromopyridine (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium difluoromethoxide (1.2 eq) in DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-(difluoromethoxy)-5-bromopyridine.

Biological Evaluation: Uncovering the Structure-Activity Relationship

A systematic biological evaluation is essential to elucidate the SAR of a series of difluoromethoxypyridine derivatives. Given the prevalence of pyridine-based compounds as kinase inhibitors, this section will focus on relevant in vitro assays.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Caption: The iterative nature of SAR studies in drug discovery.

Conclusion and Future Directions

The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for the design of novel pyridine-based therapeutics. Its ability to enhance metabolic stability and modulate physicochemical properties makes it an attractive substituent for lead optimization. A systematic approach to SAR, combining rational design, efficient synthesis, and robust biological evaluation, is crucial for unlocking the full potential of difluoromethoxypyridine derivatives. Future research in this area will likely focus on exploring novel biological targets for this scaffold and developing more efficient and selective synthetic methodologies.

References

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

-

MTT (Assay protocol - Protocols.io. (URL: [Link])

-

In vitro kinase assay | Protocols.io. (URL: [Link])

-

The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (URL: [Link])

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: [Link])

-

The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (URL: [Link])

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])

-

Medicinal chemistry of difluoropurines - PubMed. (URL: [Link])

-

Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Table S3. IC50 values of different types of drug. (URL: [Link])

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: [Link])

-

New method for introducing fluorinated components into molecules - chemeurope.com. (URL: [Link])

-

IC 50 Values Obtained for Prepared Derivatives against Different Tested... - ResearchGate. (URL: [Link])

-

Predicted IC50 and corresponding values of descriptors obtained through QSAR analysis … - ResearchGate. (URL: [Link])

-

Drugs and their IC50 values. | Download Table - ResearchGate. (URL: [Link])

Sources

3-(Difluoromethoxy)-2-fluoro-pyridine: A Strategic Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Medicinal Chemists

Abstract

The strategic incorporation of fluorine has become an indispensable tool in modern medicinal chemistry, profoundly influencing the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] Within this landscape, the 3-(Difluoromethoxy)-2-fluoro-pyridine scaffold has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its synthesis, unique physicochemical properties, and strategic application in drug discovery. We will explore the synergistic effects of the 2-fluoro and 3-difluoromethoxy substituents, detailing the causality behind their use and providing field-proven insights for researchers, scientists, and drug development professionals.

The Rationale: Why Fluorinated Pyridines?

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs where it often serves as a key bioisostere for a phenyl ring, improving solubility and providing a vector for hydrogen bonding. The introduction of fluorine atoms to this core structure imparts a range of beneficial properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] This can block common metabolic pathways, increasing a drug's half-life.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the basicity (pKa) of the pyridine nitrogen, fine-tuning its interaction with biological targets. It also influences lipophilicity, which is critical for membrane permeability and bioavailability.[3]

-

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions and orthogonal multipolar C-F···C=O interactions, enhancing target affinity.

Specifically, the difluoromethoxy group (-OCF₂H) has gained prominence as a "smart" substituent, offering a nuanced profile that sits between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[4][5]

Core Attributes of the this compound Scaffold

This building block derives its utility from the unique interplay between its two key functional groups. It is not merely a fluorinated pyridine; it is a precisely engineered scaffold designed for reactivity and property modulation.[6][7]

The 3-(Difluoromethoxy) Group: A Bioisosteric Workhorse

The -OCF₂H group is a versatile tool for lead optimization.[5] Its primary advantages include:

-

Metabolically Stable Hydrogen Bond Donor: Unlike a hydroxyl or thiol group, which are prone to rapid metabolism, the -OCF₂H group is a metabolically robust bioisostere.[5][8] The acidic proton can act as a hydrogen bond donor, preserving critical interactions with target residues while preventing metabolic breakdown.[8]

-

Fine-Tuning Lipophilicity: The -OCF₂H group moderately increases lipophilicity, offering a subtle alternative to the more lipophilic -OCF₃ group. This allows for precise control over a compound's solubility and permeability profile.[4][5]

-

Blocking Metabolism: When used to replace a methoxy group, it effectively blocks O-demethylation, a common and often problematic metabolic pathway, thereby extending the compound's duration of action.[4]

The 2-Fluoro Group: A Handle for Synthesis

While the 3-difluoromethoxy group modulates properties, the 2-fluoro substituent serves as a highly efficient chemical handle for further elaboration. Its primary role is to enable Nucleophilic Aromatic Substitution (SₙAr) .

The fluorine atom at the 2-position is an excellent leaving group, activated by the electron-withdrawing effect of the pyridine ring nitrogen. SₙAr reactions on 2-fluoropyridines are remarkably efficient and often proceed under mild conditions, which is crucial when working with complex, functional-group-rich molecules in late-stage synthesis.[9][10] Studies have shown that the reaction of 2-fluoropyridine with a nucleophile like sodium ethoxide is over 300 times faster than the corresponding reaction with 2-chloropyridine, highlighting its superior reactivity.[9][10]

Quantitative Physicochemical Profile

The choice between common alkoxy substituents is a critical decision in drug design. The following table summarizes their key electronic and lipophilicity parameters to guide experimental choices.

| Substituent | Hansch π Parameter (Lipophilicity) | Hammett Constant (σp) (Electronic Effect) | Key Feature |

| Methoxy (-OCH₃) | -0.02 | -0.27 | Electron-donating, H-bond acceptor |

| Difluoromethoxy (-OCF₂H) | +0.45 | +0.14 | Weakly electron-withdrawing, H-bond donor [5] |

| Trifluoromethoxy (-OCF₃) | +1.04 | +0.35 | Electron-withdrawing, highly lipophilic |

Data compiled from multiple sources for comparative purposes.

Synthesis and Reactivity Workflows

General Synthesis of the Building Block

While multiple proprietary routes exist, a common and logical approach to synthesizing this compound involves a multi-step process starting from readily available materials.

Protocol: Synthesis of this compound

-

Starting Material: Begin with 2-chloro-3-hydroxypyridine.

-

Difluoromethylation: The phenolic hydroxyl group is difluoromethylated. A common method involves reacting the starting material with a difluoromethylating agent such as diethyl (bromodifluoromethyl)phosphonate in the presence of a base (e.g., potassium hydroxide) in a suitable solvent system (e.g., acetonitrile/water).[11]

-

Halogen Exchange (Halex) Reaction: The 2-chloro substituent is converted to a 2-fluoro substituent. This is typically achieved by heating the intermediate from the previous step with a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[12][13]

-

Purification: The final product is isolated and purified using standard techniques such as distillation or column chromatography to yield this compound with high purity (>97%).

Key Application: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this building block is its reaction with various nucleophiles (amines, alcohols, thiols) to rapidly construct complex molecular scaffolds.

Protocol: General SₙAr with an Amine Nucleophile

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP), add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq).

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired 2-amino-3-(difluoromethoxy)pyridine derivative.

Diagram: SₙAr Experimental Workflow

Caption: Workflow for SₙAr using the title building block.

Application in Drug Design: Illustrative Case Studies

Case Study: Development of a JAK Inhibitor

The Janus kinase (JAK) family of enzymes is a critical target in inflammatory diseases. Many JAK inhibitors feature a substituted heteroaromatic core that binds to the ATP pocket.

-

Challenge: A lead compound with a 2-amino-3-methoxypyridine core shows good potency but suffers from rapid O-demethylation in vivo, leading to a short half-life.

-

Solution: The this compound building block is employed. An SₙAr reaction with the requisite amine side chain installs the 2-amino group and simultaneously introduces the 3-difluoromethoxy moiety.

-

Outcome: The resulting analog is resistant to O-demethylation.[4] Furthermore, the -OCF₂H group acts as a hydrogen bond donor, forming a new, beneficial interaction with a backbone carbonyl in the hinge region of the kinase, potentially improving potency and selectivity. This strategic replacement addresses a key metabolic liability while maintaining or enhancing biological activity.

Diagram: JAK-STAT Signaling Pathway Intervention

Caption: Point of intervention for a JAK inhibitor.

Conclusion and Future Outlook

This compound is more than just another fluorinated heterocycle; it is a highly strategic building block that offers a pre-packaged solution to common challenges in drug discovery. It provides a metabolically resilient core, a handle for predictable and efficient chemical coupling, and a means to fine-tune physicochemical properties and target interactions. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds.[5] As medicinal chemistry continues to demand molecules with increasingly sophisticated and optimized profiles, the rational application of such precisely functionalized building blocks will be paramount to the design of safer and more effective medicines.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.

- The Growing Importance of Fluorin

- This compound | RUO - Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl

- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- 2-(Difluoromethoxy)-3-fluoropyridine - 1214377-43-1 - Vulcanchem.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.

- Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com.

- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf

- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchG

- The role of fluorine in medicinal chemistry - PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound|RUO [benchchem.com]

- 7. 2-(Difluoromethoxy)-3-fluoropyridine (1214377-43-1) for sale [vulcanchem.com]

- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

The Difluoromethoxy Group: A Subtle Powerhouse in Pyridine-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Fluorination

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the trifluoromethyl (-CF3) and single fluorine substitutions are well-established, the difluoromethoxy (-OCF2H) group has emerged as a substituent of nuanced power, particularly when appended to a pyridine scaffold. This guide provides a deep dive into the electronic and steric effects of the difluoromethoxy group on pyridines, offering insights into its ability to modulate key drug-like properties and presenting practical guidance for its synthetic incorporation. The -OCF2H group is not merely a metabolically stable alternative to a methoxy group; its unique stereoelectronic properties offer a sophisticated lever for optimizing lead compounds.[1][2]

Part 1: The Electronic Signature of the Difluoromethoxy Group

The electronic influence of the difluoromethoxy group on the pyridine ring is a delicate interplay of inductive and resonance effects, which ultimately governs the molecule's reactivity, basicity, and interaction with biological targets.

Inductive and Resonance Effects: A Balancing Act

The two highly electronegative fluorine atoms in the -OCF2H group exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect deactivates the ring towards electrophilic substitution and, crucially, lowers the pKa of the pyridine nitrogen.[2] However, the oxygen atom possesses lone pairs that can participate in resonance, donating electron density to the ring (+R effect). This resonance effect is attenuated compared to a methoxy group due to the electron-withdrawing nature of the adjacent difluoromethyl moiety. The net result is that the difluoromethoxy group is weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[1] This subtle electronic perturbation allows for fine-tuning of the pyridine's basicity, a critical parameter for oral absorption and target engagement.

Diagram 1: Electronic Effects of the Difluoromethoxy Group on a Pyridine Ring

Caption: Interplay of inductive and resonance effects of the -OCF2H group on pyridine.

The "Lipophilic Hydrogen Bond Donor": A Paradigm Shift

A key feature that distinguishes the -OCF2H group is the acidity of its hydrogen atom, enabling it to act as a hydrogen bond donor.[1][3] This is a rare and valuable characteristic for a lipophilic substituent. The ability to form hydrogen bonds can be critical for target binding, often mimicking the interactions of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[3][4] This makes the difluoromethoxy group an excellent bioisostere for these functionalities, with the added advantage of significantly improved metabolic stability due to the robust C-F bonds.[2][5] The hydrogen bond acidity can be quantified using Abraham's solute ¹H NMR analysis, which has shown that the difluoromethyl group's hydrogen bond donating capacity is comparable to that of thiophenols and anilines.[3][6]

Part 2: Steric Considerations and Conformational Dynamics

Beyond its electronic influence, the steric profile and conformational flexibility of the difluoromethoxy group play a crucial role in shaping molecular architecture and dictating intermolecular interactions.

Conformational Preferences and Rotational Barriers

Unlike the methoxy group, which generally prefers a coplanar orientation with an aromatic ring to maximize resonance, the difluoromethoxy group exhibits a more complex conformational landscape.[7] Due to steric and stereoelectronic effects, including anomeric nO–σ*C–F stabilization, the -OCF2H group often adopts a conformation where the C-H bond is not in the plane of the pyridine ring.[7][8] The rotational barrier around the O-CF2H bond is relatively low, allowing the group to dynamically alter its orientation to fit into a binding pocket.[9] This conformational flexibility can be advantageous in drug design, allowing for an induced-fit binding to the target protein.

Diagram 2: Conformational Preference of the Difluoromethoxy Group

Caption: Contrasting conformational preferences of methoxy and difluoromethoxy groups.

Part 3: Impact on Physicochemical Properties

The unique electronic and steric features of the difluoromethoxy group translate into tangible effects on the physicochemical properties of pyridines, most notably pKa and lipophilicity.

Modulation of Basicity (pKa)

The electron-withdrawing nature of the -OCF2H group leads to a decrease in the basicity of the pyridine nitrogen, as reflected by a lower pKa value compared to an unsubstituted or methoxy-substituted pyridine. This modulation of pKa is critical for controlling the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and target engagement.[2]

Fine-Tuning Lipophilicity (logP)

The difluoromethoxy group generally increases lipophilicity (logP) compared to a methoxy group, but to a lesser extent than the highly lipophilic trifluoromethoxy group (-OCF3).[1][10] This moderate increase in lipophilicity can be beneficial for enhancing membrane permeability and oral absorption without the risk of excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.[11] The change in lipophilicity (ΔlogP) upon substitution of a methyl with a difluoromethyl group can range from -0.1 to +0.4, indicating that the effect is context-dependent and influenced by the electronic environment of the aromatic ring.[3][5]

Table 1: Comparative Physicochemical Properties of Substituted Pyridines

| Substituent (at 4-position) | pKa of Pyridinium Ion | Calculated logP | Hydrogen Bond Donating Capacity |

| -H | ~5.2 | ~0.7 | No |

| -OCH3 | ~6.6 | ~0.9 | No |

| -OCF2H | ~4.5 | ~1.3 | Yes |

| -OCF3 | ~3.5 | ~1.7 | No |

Note: pKa and logP values are approximate and can vary depending on the specific isomer and experimental conditions.

Part 4: Synthetic Strategies for Difluoromethoxypyridines

The synthesis of difluoromethoxypyridines can be achieved through several methods, with the O-difluoromethylation of hydroxypyridines being a common and effective approach.[2]

Experimental Protocol: O-Difluoromethylation of 4-Hydroxypyridine

This protocol describes a general procedure for the synthesis of 4-(difluoromethoxy)pyridine.

Materials:

-

4-Hydroxypyridine

-

Sodium chlorodifluoroacetate (ClCF2COONa)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypyridine (1.0 eq.), sodium chlorodifluoroacetate (2.0 eq.), and potassium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-hydroxypyridine.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(difluoromethoxy)pyridine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Sodium Chlorodifluoroacetate: Serves as the difluorocarbene precursor upon heating.

-

Potassium Carbonate: Acts as a base to deprotonate the hydroxypyridine, forming the more nucleophilic pyridinolate.

-

DMF: A polar aprotic solvent that is suitable for this type of reaction and can dissolve the reagents.

-

Heating: Necessary to promote the decomposition of sodium chlorodifluoroacetate to generate difluorocarbene.

Diagram 3: Experimental Workflow for the Synthesis of 4-(Difluoromethoxy)pyridine

Caption: Step-by-step workflow for the synthesis of 4-(difluoromethoxy)pyridine.

Part 5: Applications in Medicinal Chemistry

The unique properties of the difluoromethoxy group have been successfully leveraged in the design of several marketed drugs and clinical candidates.

Case Study: Pantoprazole